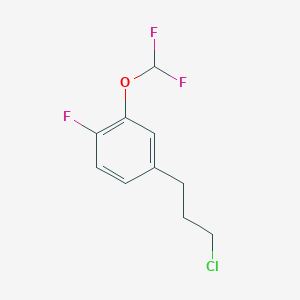![molecular formula C6H7FO B14072658 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorobicyclo[111]pentane-1-carboxaldehyde is a fluorinated organic compound with the molecular formula C6H7FO It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and high strain energy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) and a fluorinating agent . The reaction is carried out under an argon atmosphere to prevent oxidation and requires anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Fluorobicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The unique properties of fluorinated compounds make them potential candidates for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Fluorinated aldehydes can be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluorobicyclo[111]pentane-1-carboxaldehyde depends on its specific applicationThe aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Fluorobicyclo[1.1.1]pentane-1-methanol
- 3-Fluorobicyclo[1.1.1]pentane-1-amine
Comparison: Compared to its analogs, 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination enhances its reactivity and makes it a valuable intermediate for further chemical transformations .
Eigenschaften
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO/c7-6-1-5(2-6,3-6)4-8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYRKXGQVDRFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
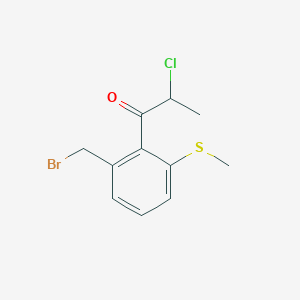
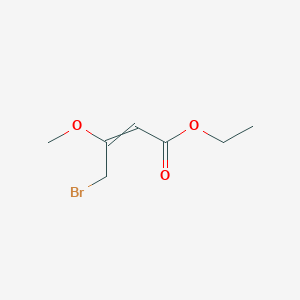
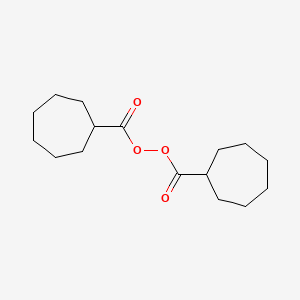


![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)



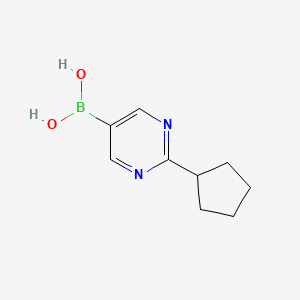


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
